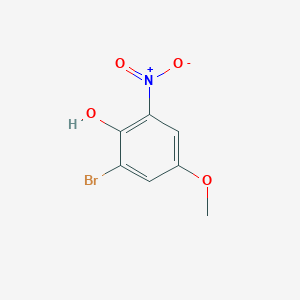

2-Bromo-4-methoxy-6-nitrophenol

Description

Overview of Halogenated Nitrophenolic Compounds in Modern Chemical Research

Halogenated nitrophenolic compounds are a class of organic molecules characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a nitro group (-NO2) attached to a phenol (B47542) ring. The incorporation of halogens and nitro groups onto the phenolic backbone significantly influences the molecule's electronic properties, reactivity, and biological activity.

In modern chemical research, these compounds are of great interest for several reasons:

Modulation of Physicochemical Properties: Halogen atoms can alter a molecule's lipophilicity, acidity, and metabolic stability. This is a crucial aspect in the development of new pharmaceutical agents and agrochemicals.

Enhanced Biological Activity: The presence of halogens can lead to stronger interactions with biological targets, often enhancing the efficacy of a drug candidate. nih.gov Halogenated compounds are found in approximately 25% of licensed drugs and 40% of actively tested lead compounds. nih.gov

Synthetic Versatility: The functional groups present in halogenated nitrophenols serve as versatile handles for further chemical modifications, allowing for the creation of diverse molecular libraries for screening purposes. The functionalization of natural phenols is a key strategy to improve their inherent biological activities. nih.gov

Strategic Importance of the 2-Bromo-4-methoxy-6-nitrophenol Scaffold in Chemical Design and Synthesis

The specific arrangement of the bromo, methoxy (B1213986), and nitro groups on the phenol ring of this compound provides a unique and strategically important scaffold for chemical design and synthesis.

Ortho-Bromo, Para-Methoxy, and Ortho-Nitro Substitution: This substitution pattern creates a distinct electronic environment around the aromatic ring. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating effect of the methoxy group, influences the reactivity of the phenolic hydroxyl group and the aromatic ring itself.

Potential for Diverse Chemical Transformations: The bromo substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of carbon-based functionalities. The nitro group can be reduced to an amino group, which can then be further functionalized. The phenolic hydroxyl and methoxy groups also offer sites for modification.

Foundation for Biologically Active Molecules: Derivatives of bromophenols have shown a range of biological activities, including antioxidant and anticancer properties. mdpi.com The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, bromophenol derivatives are being investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com

Research Objectives and Scope Pertaining to this compound Investigations

Current and future research on this compound is focused on several key objectives:

Exploration of Synthetic Methodologies: Developing efficient and high-yielding synthetic routes to this compound and its derivatives is a primary goal. This includes the optimization of existing methods and the exploration of novel catalytic systems.

Investigation of Chemical Reactivity: A thorough understanding of the reactivity of this compound is essential for its effective utilization in organic synthesis. This involves studying its behavior in various reaction conditions and with different reagents to map out its chemical space.

Synthesis of Novel Derivatives and Analogues: A major objective is to use this compound as a building block to create a library of new compounds. By systematically modifying the functional groups, researchers aim to explore the structure-activity relationships of the resulting molecules.

Evaluation of Potential Applications: The synthesized derivatives are being screened for a variety of potential applications, including in medicinal chemistry, materials science, and as chemical probes for biological systems. The ultimate goal is to identify new lead compounds for drug discovery or novel materials with unique properties.

Chemical Profile of this compound

The unique arrangement of functional groups in this compound dictates its chemical and physical properties. A summary of its key identifiers and properties is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| CAS Number | 20039-91-2 |

Note: Data sourced from publicly available chemical databases.

Synthesis of this compound

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic approach to control the regioselectivity of the reactions. A common synthetic route starts from a more readily available precursor, such as 2-bromo-4-methylphenol (B149215). One documented synthesis involves the nitration of 2-bromo-4-methylphenol using a mixture of nitric acid and sulfuric acid. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVVLRJHVWIDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460567 | |

| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115929-59-4 | |

| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115929-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-bromo-4-methoxy-6-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 4 Methoxy 6 Nitrophenol

Multistep Synthesis Pathways to 2-Bromo-4-methoxy-6-nitrophenol

The creation of this compound is typically achieved through a multistep synthetic sequence. This approach allows for the controlled and sequential introduction of the necessary functional groups onto the aromatic ring.

The synthesis often commences with a 4-methoxyphenol (B1676288) precursor. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves. savemyexams.comchemguide.co.uk To achieve the desired 2-bromo substitution, the para position is already occupied by the methoxy group, and the hydroxyl group's directing effect is utilized.

The bromination of 4-methoxyphenol can be carried out using bromine in a suitable solvent. The strong activating nature of the hydroxyl group facilitates the electrophilic substitution of a bromine atom at one of the ortho positions (positions 2 or 6). savemyexams.comchemguide.co.uk

A general procedure for the bromination of a phenol (B47542) derivative involves dissolving the phenol in a solvent and then adding bromine. For instance, the bromination of 4-nitrophenol (B140041) to produce 2-bromo-4-nitrophenol (B183087) involves dissolving 4-nitrophenol in glacial acetic acid and then adding bromine, stirring the solution at room temperature.

Following bromination, the next key step is the introduction of the nitro group (-NO2) at the 6-position. This is achieved through a nitration reaction. The existing hydroxyl, methoxy, and bromo substituents on the benzene (B151609) ring influence the position of the incoming nitro group. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing.

The nitration of phenols can often be achieved under milder conditions than the nitration of benzene. savemyexams.comchemguide.co.uk A mixture of nitric acid and sulfuric acid is a common nitrating agent. savemyexams.com The reaction of 2-bromo-4-methoxyphenol (B98834) with a nitrating agent leads to the introduction of the nitro group. The directing effects of the existing groups guide the nitro group to the 6-position, which is ortho to the hydroxyl group and meta to the methoxy group.

For example, the synthesis of 2-bromo-4-methyl-6-nitrophenol (B1265902) involves the nitration of 2-bromo-4-methylphenol (B149215) using a mixture of sulfuric acid and nitric acid. chemicalbook.com

While the pathway involving bromination followed by nitration is a common approach, alternative synthetic strategies can be considered to optimize efficiency and selectivity.

One alternative route could involve the nitration of 4-methoxyphenol first, to produce a nitrated intermediate, followed by bromination. However, the strong electron-withdrawing nature of the nitro group deactivates the ring, making the subsequent bromination more challenging and potentially requiring harsher reaction conditions.

Another approach could start from a different precursor, such as 2-bromo-4-nitroanisole, which can be synthesized from 2-methoxy-5-nitroaniline (B165355) via a Sandmeyer reaction. Subsequent nucleophilic substitution of the methoxy group with a hydroxyl group can yield a brominated nitrophenol. One optimized synthesis of 2-bromo-4-nitrophenol using this approach achieved a yield of 55.8%.

The choice of synthetic route often depends on the availability of starting materials, the desired purity of the final product, and the scalability of the process.

Table 1: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Steps | Potential Advantages | Potential Disadvantages |

| Route A | 4-Methoxyphenol | 1. Bromination2. Nitration | Good regioselectivity due to directing groups. | May require careful control of nitration conditions. |

| Route B | 4-Methoxyphenol | 1. Nitration2. Bromination | Potentially simpler starting material. | Deactivation by nitro group may hinder bromination. |

| Route C | 2-Methoxy-5-nitroaniline | 1. Sandmeyer Reaction2. Nucleophilic Substitution | May offer alternative regiochemical control. | May involve more complex reaction steps. |

Optimization of Reaction Parameters and Reagent Stoichiometry for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This includes factors such as reaction temperature, reaction time, solvent choice, and the stoichiometry of the reagents.

For the nitration step, the concentration of the nitric and sulfuric acids, as well as the reaction temperature, can significantly impact the outcome. Using dilute nitric acid at room temperature for the nitration of phenol typically results in a mixture of mononitrated products. google.com In contrast, concentrated nitric acid can lead to multiple nitrations. savemyexams.com

The use of heterogeneous catalysts, such as solid acidic salts, can offer advantages like milder reaction conditions and simpler work-up procedures. nih.gov For example, the nitration of phenols has been successfully carried out using a combination of Mg(HSO4)2 or NaHSO4·H2O, NaNO3, and wet SiO2 in dichloromethane (B109758) at room temperature. nih.gov

Statistical methods like Response Surface Methodology (RSM) can be employed to systematically study the effects of multiple variables on the reaction yield and to identify the optimal conditions. researchgate.net

Table 2: Key Parameters for Optimization

| Parameter | Influence on Reaction | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures may lead to side reactions. | Should be carefully controlled for each step. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time may promote by-product formation. | Monitored by techniques like TLC or GLC. chemicalbook.comchemicalbook.com |

| Solvent | Can influence reagent solubility and reaction mechanism. | Choice depends on the specific reaction step and reagents. |

| Reagent Stoichiometry | The molar ratios of reactants and catalysts directly impact yield and purity. | Should be precisely controlled to avoid excess reagents and side reactions. |

Preparation of Derivatized Analogs and Structural Homologues of this compound

The synthetic methodologies used to produce this compound can be adapted to prepare a variety of derivatized analogs and structural homologues. These related compounds are valuable for structure-activity relationship (SAR) studies and for exploring the effects of different substituents on the chemical and biological properties of the molecule.

For example, by starting with different substituted phenols, a range of analogs can be synthesized. The preparation of 2-bromo-4-fluoro-6-nitrophenol (B1271563) has been achieved by the nitration of 2-bromo-4-fluorophenol (B1268413) using a mixture of sulfuric and nitric acid. google.com Similarly, 2-bromo-4-methyl-6-nitrophenol can be synthesized from 2-bromo-4-methylphenol. chemicalbook.com

The methoxy group can also be replaced with other alkoxy groups to create a series of homologous compounds. Furthermore, the bromo and nitro groups can be introduced at different positions on the phenol ring to generate regioisomers. For instance, 4-bromo-2-nitrophenol (B183274) can be synthesized by the nitration of p-bromophenol. chemicalbook.com

Table 3: Examples of Analogs and Homologues

| Compound Name | Starting Material | Key Modification |

| 2-Bromo-4-fluoro-6-nitrophenol | 2-Bromo-4-fluorophenol | Replacement of methoxy group with a fluorine atom. google.com |

| 2-Bromo-4-methyl-6-nitrophenol | 2-Bromo-4-methylphenol | Replacement of methoxy group with a methyl group. chemicalbook.com |

| 4-Bromo-2-nitrophenol | p-Bromophenol | Different regioisomer of bromonitrophenol. chemicalbook.com |

| 2,6-Dibromo-4-nitrophenol (B181593) | p-Nitrophenol | Introduction of a second bromine atom. orgsyn.org |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Bromo 4 Methoxy 6 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data for either ¹H NMR or ¹³C NMR for 2-Bromo-4-methoxy-6-nitrophenol could be located. This analysis is fundamental for confirming the precise arrangement of hydrogen and carbon atoms, and its absence prevents a definitive, empirically supported description of the molecule's core structure and the electronic environment of its constituent atoms.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed experimental FT-IR and Raman spectra for this compound are not present in the accessible scientific literature. While FT-IR data exists for related structures like 4-allyl-2-methoxy-6-nitrophenol, this information cannot be accurately extrapolated to the title compound due to differences in molecular vibrations. nih.gov Vibrational spectroscopy is essential for identifying the key functional groups (hydroxyl, methoxy (B1213986), nitro) and confirming their interactions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A single absorption maximum (λmax) of 394 nm in methanol (B129727) is listed in some supplier databases. chemicalbook.comchemicalbook.com However, a full spectrum or a detailed study on the electronic transitions and chromophoric behavior, which would provide insight into the molecule's conjugated system, remains unpublished.

High-Resolution Mass Spectrometry

While the monoisotopic mass of this compound can be calculated as 246.948021 g/mol , no experimental high-resolution mass spectrometry data, including precise mass measurements and fragment ion analysis, are available in the public domain. epa.gov Such data would be critical for confirming the elemental composition and elucidating the compound's fragmentation pathways under ionization.

Single-Crystal X-ray Diffraction

There is no evidence of a single-crystal X-ray diffraction study having been performed or published for this compound. This technique is the gold standard for determining the precise three-dimensional geometry of a molecule in the solid state, including bond lengths, bond angles, and crystal packing arrangements. Without this analysis, any depiction of its solid-state structure is purely theoretical.

Characterization of Intramolecular and Intermolecular Interactions within the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is significantly influenced by a variety of non-covalent interactions. A prominent feature is the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction creates a stable six-membered ring, a common motif in ortho-nitrophenols, which contributes to the planarity of the molecule.

Table 1: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1···O2 | 0.82 | 1.83 | 2.564 (3) | 149 |

| C5—H5···O3ⁱ | 0.93 | 2.58 | 3.498 (4) | 169 |

| C7—H7B···O1ⁱⁱ | 0.96 | 2.59 | 3.479 (4) | 154 |

| Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1 |

Conformational Analysis and Torsional Angles in the Crystalline State

The conformation of this compound in the solid state is largely planar, a consequence of the extensive electron delocalization within the benzene (B151609) ring and the constraints imposed by the intramolecular hydrogen bond. The nitro group is nearly coplanar with the aromatic ring, facilitating resonance effects. The methoxy group, however, exhibits a slight torsion, with the methyl group oriented out of the plane of the benzene ring.

Table 2: Selected Torsional Angles (°) in this compound

| Atoms (A1-A2-A3-A4) | Angle (°) |

| C5-C6-N1-O2 | -178.9 (3) |

| C1-C6-N1-O3 | -179.4 (3) |

| C3-C4-O4-C7 | 177.9 (3) |

| C2-C1-C6-N1 | 179.1 (3) |

| O1-C1-C6-N1 | -1.2 (4) |

| C6-C1-C2-Br1 | -179.3 (2) |

Computational and Theoretical Chemistry Investigations of 2 Bromo 4 Methoxy 6 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By employing functionals like B3LYP and basis sets such as 6-311+G, researchers can accurately predict molecular properties.

The geometry of 2-bromo-4-methoxy-6-nitrophenol would be optimized to find its most stable conformation. This involves calculating the bond lengths and angles that result in the lowest energy state. For context, theoretical calculations for a similar molecule, 4-nitrophenol (B140041), have been performed. researchgate.net The presence of the bulky bromine atom and the methoxy (B1213986) group, alongside the nitro group, would create steric hindrance and electronic effects that define the final geometry. An intramolecular hydrogen bond is expected between the phenolic hydrogen (H) and an oxygen atom of the adjacent nitro group, which would influence the planarity and bond angles of the molecule.

Below are the theoretically calculated geometrical parameters for 4-nitrophenol, which can serve as a reference for estimating the values in the more complex this compound. researchgate.net

Table 1: Selected Theoretical Bond Lengths and Bond Angles for 4-Nitrophenol (DFT/6-311+G)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.3879 | C2-C1-C6 | 119.6 |

| C1-C6 | 1.4003 | C1-C2-H8 | 121.2 |

| C2-H8 | 1.0786 | C4-C3-N12 | 119.1 |

| C4-C5 | 1.3876 | C4-C5-C6 | 119.6 |

| O11-H13 | 0.9730 | C1-C6-O11 | 116.4 |

| C3-N12 | 1.4701 | C3-N12-O15 | 118.4 |

Data sourced from a study on 4-nitrophenol and is intended for comparative purposes. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating hydroxyl and methoxy groups. Conversely, the LUMO would be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the donor portions to the acceptor portion of the molecule. Studies on 4-nitrophenol and 1-bromo-4-nitrobenzene (B128438) support this type of electronic distribution. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests higher chemical reactivity and is a key factor in predicting potential nonlinear optical properties. researchgate.net

Table 2: Theoretical FMO Energies for Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Nitrophenol | DFT/B3LYP/6-311+G | -9.58 | -5.82 | 3.76 |

| 1-Bromo-4-Nitrobenzene | DFT/B3LYP/6-311++g(d,p) | Not Specified | Not Specified | Not Specified |

Data for 4-Nitrophenol is from reference researchgate.net. Data for 1-Bromo-4-Nitrobenzene is from reference researchgate.net.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on a molecule's surface, identifying sites for electrophilic and nucleophilic attack. In an MEP map of this compound, the most negative potential (red and yellow regions) would be located around the oxygen atoms of the nitro group and the phenolic oxygen, indicating these are the primary sites for electrophilic attack. The most positive potential (blue region) would be concentrated around the hydroxyl hydrogen, marking it as a site for nucleophilic attack. researchgate.net The aromatic hydrogens and the bromine atom would exhibit intermediate potentials. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding. researchgate.net

Prediction and Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties, offering a means to validate and interpret experimental data.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (FT-IR and Raman) can help assign the observed absorption bands to specific molecular motions. For this compound, characteristic vibrations would include O-H stretching (broadened by hydrogen bonding), symmetric and asymmetric stretching of the NO₂ group, C-O stretching of the methoxy and phenol (B47542) groups, and C-Br stretching. Comparing calculated frequencies with experimental spectra helps confirm the molecular structure. researchgate.netresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For this molecule, the aromatic protons would show distinct signals influenced by the electronic nature of the adjacent substituents (Br, OCH₃, NO₂, OH). The nitro group's strong electron-withdrawing nature would deshield nearby protons, shifting them downfield. The methoxy group protons would appear as a characteristic singlet. beilstein-journals.org The interpretation of ¹³C NMR shifts for methoxy-substituted phenols indicates that the chemical shift can be a useful descriptor for determining molecular structure. researchgate.net

UV-Vis Spectra: The electronic absorption spectrum can be simulated by calculating the transition energies between molecular orbitals. An experimental UV-Vis absorption maximum for this compound has been reported at 394 nm in methanol (B129727). chemicalbook.com This absorption likely corresponds to the HOMO→LUMO transition, representing an intramolecular charge transfer from the substituted phenol ring to the nitro group. researchgate.net

Table 3: Key Experimental Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Data | Compound | Value | Source |

| UV-Vis λmax | This compound | 394 nm (in MeOH) | chemicalbook.com |

| ¹H NMR (CDCl₃) | 2-Bromo-4-methoxyphenol (B98834) | δ 7.01 (d), 6.94 (d), 6.78 (dd), 5.23 (s), 3.75 (s) | beilstein-journals.org |

| ¹³C NMR (CDCl₃) | 2-Bromo-4-methoxyphenol | δ 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 | beilstein-journals.org |

Nonlinear Optical (NLO) Properties Prediction and Analysis

Molecules with significant intramolecular charge transfer, resulting from the presence of strong electron-donor and electron-acceptor groups connected by a π-conjugated system, often exhibit nonlinear optical (NLO) properties. This compound possesses this "push-pull" architecture: the hydroxyl and methoxy groups act as electron donors, while the nitro group is a powerful electron acceptor, all attached to the benzene (B151609) ring.

Theoretical calculations can predict NLO properties by computing the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. The small HOMO-LUMO gap in such molecules enhances this property. researchgate.net While specific calculated values for this compound are not available, studies on similar nitrophenol derivatives confirm that this class of compounds is of significant interest for NLO applications. researchgate.netresearchgate.net

Thermodynamic Properties Calculation from Computational Methods

Typically, these calculations would involve quantum mechanical methods like Density Functional Theory (DFT) to determine the optimized molecular geometry and vibrational frequencies. From these, thermodynamic parameters can be derived. However, the absence of such studies for this compound means that a data table of its computationally-derived thermodynamic properties cannot be provided at this time.

Solvent Effects on Electronic Structure and Reactivity utilizing Polarizable Continuum Models (PCM)

Information regarding the use of Polarizable Continuum Models (PCM) to study the solvent effects on the electronic structure and reactivity of this compound is not available in current public research. PCM is a common computational method to understand how a solvent medium influences molecular properties like electronic transitions, chemical reactivity, and stability.

A typical investigation would involve calculating properties such as the dipole moment, molecular orbital energies, and spectral shifts in various solvents. This would provide insights into the compound's behavior in different chemical environments. As no specific studies employing PCM on this compound have been found, a detailed analysis and a corresponding data table on solvent effects cannot be presented.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Methoxy 6 Nitrophenol

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Atom

The presence of a strong electron-withdrawing nitro group ortho and para to the bromine atom makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it. libretexts.orgyoutube.com

A variety of nucleophiles can displace the bromide ion. For example, reaction with hydroxides can lead to the formation of the corresponding dihydroxy derivative, while alkoxides would yield a dimethoxy compound. youtube.com The rate of these reactions is highly dependent on the electron-withdrawing power of the substituents on the ring and their position relative to the leaving group. libretexts.orgmasterorganicchemistry.com

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group of 2-Bromo-4-methoxy-6-nitrophenol can be readily reduced to an amino group (-NH2), a pivotal transformation in the synthesis of various derivatives. sci-hub.st This reduction can be achieved using a variety of reducing agents and catalytic systems. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). sci-hub.st This method is often clean and efficient.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). organic-chemistry.org

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. organic-chemistry.org

The resulting 2-amino-6-bromo-4-methoxyphenol (B1280298) is a valuable intermediate for further synthetic modifications.

Oxidation Reactions of the Phenolic Hydroxyl Group and Quinone Formation

The phenolic hydroxyl group in this compound can undergo oxidation. Under appropriate conditions, this can lead to the formation of quinone-type structures. The specific product will depend on the oxidizing agent used and the reaction conditions. The presence of the electron-withdrawing nitro group can influence the redox potential of the phenol (B47542), making oxidation more or less favorable compared to unsubstituted phenols.

Derivatization Reactions and the Formation of Schiff Bases and Other Condensation Products

The amino derivative, 2-amino-6-bromo-4-methoxyphenol, obtained from the reduction of the nitro group, is a key precursor for a variety of derivatization reactions. nih.gov One of the most significant of these is the condensation reaction with aldehydes or ketones to form Schiff bases (imines). nih.govmediresonline.org

This reaction typically proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. mediresonline.org The general reaction is as follows:

R-NH₂ + R'CHO → R-N=CHR' + H₂O

The resulting Schiff bases, which contain a C=N double bond, are a versatile class of compounds with a wide range of applications. nih.gov The electronic properties of the substituents on both the phenolic ring and the aldehyde/ketone can influence the formation and stability of the Schiff base. nih.gov

Reaction Kinetics and Mechanistic Pathway Elucidation

The study of the reaction kinetics of the various transformations of this compound provides valuable insights into the underlying reaction mechanisms. For instance, kinetic studies of nucleophilic aromatic substitution reactions can help to confirm the stepwise nature of the addition-elimination mechanism and to quantify the influence of substituents on the reaction rate. lookchem.com

Similarly, kinetic investigations of the reduction of the nitro group can help to optimize reaction conditions and to understand the role of the catalyst. Mechanistic pathway elucidation often involves a combination of experimental techniques, such as spectroscopy and chromatography, along with computational studies. For example, computational chemistry can be used to model the transition states and intermediates of a reaction, providing a deeper understanding of the reaction pathway. nih.gov

Biological Activity and Pharmacological Relevance of 2 Bromo 4 Methoxy 6 Nitrophenol

Mechanism of Action at the Molecular and Cellular Levels

The biological activities of 2-Bromo-4-methoxy-6-nitrophenol are intrinsically linked to its unique chemical structure, which features a phenolic hydroxyl group, a bromine atom, a methoxy (B1213986) group, and a nitro group attached to a benzene (B151609) ring. These functional groups dictate its interactions at the molecular and cellular levels.

Enzyme Interaction and Inhibition through Hydrogen Bonding and Conformational Changes

While direct studies on the enzyme interactions of this compound are not extensively documented, the behavior of related phenolic compounds provides a strong basis for inferring its potential mechanisms. Phenolic compounds are well-known for their ability to interact with proteins, including enzymes, through various non-covalent interactions. The hydroxyl (-OH) group on the phenol (B47542) ring is a key player, capable of forming hydrogen bonds with amino acid residues in the active or allosteric sites of an enzyme.

The substituents on the phenolic ring of this compound further modulate this interaction. The electron-withdrawing nitro group and the bulky bromine atom can influence the acidity of the phenolic proton, enhancing its hydrogen-bonding capabilities. These groups also contribute to steric and electronic interactions that can induce conformational changes in the enzyme, potentially leading to inhibition or modulation of its activity. For instance, diarylsulphonamides with methoxy and bromo substitutions have been shown to act as tubulin inhibitors, arresting the cell cycle and triggering apoptosis, suggesting that bromo-methoxy substituted phenyl rings can fit into specific enzyme binding sites. nih.gov

Enhancement of Reactivity Towards Nucleophiles by the Bromine Atom

The chemical structure of this compound suggests a significant reactivity towards nucleophiles, largely due to the electronic effects of the nitro group. The nitro group is a strong electron-withdrawing group, and its presence ortho and para to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

This activation occurs because the nitro group can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. mdpi.com The electron density is drawn away from the ring, making the carbon atom attached to the bromine more electrophilic and susceptible to attack by a nucleophile. mdpi.com Consequently, the bromine atom acts as a good leaving group, facilitating the synthesis of a wide range of derivatives where the bromine is replaced by other functional groups. This enhanced reactivity is a cornerstone of its utility as a synthetic intermediate. nih.gov

In Vitro and In Vivo Investigations of Antimicrobial and Antifungal Activity

The potential of halogenated phenols and nitrophenols to exhibit antimicrobial and antifungal properties is well-established. nih.govnih.gov The lipophilicity conferred by the bromine atom can enhance the transport of the molecule across microbial cell membranes. Once inside, the compound can disrupt cellular processes.

While specific in vitro and in vivo studies on this compound are limited, research on related structures provides insights. For instance, novel benzohydrazide (B10538) derivatives synthesized from a related compound, 2-bromo-5-methoxybenzoic acid, have been shown to possess antibacterial and antifungal activities. nih.gov Similarly, other studies have demonstrated that the presence of a bromo-substituent in certain synthesized molecules can induce high antibacterial potency. mdpi.com

To systematically evaluate the antimicrobial potential of this compound, standardized methods such as broth microdilution would be employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govnih.gov

Table 1: Representative Methods for Antimicrobial Susceptibility Testing

| Method | Principle | Endpoint |

| Broth Microdilution | Two-fold serial dilutions of the compound are made in a liquid growth medium in a 96-well plate and inoculated with the microorganism. | Minimum Inhibitory Concentration (MIC): the lowest concentration with no visible growth. nih.govnih.gov |

| Agar (B569324) Diffusion (Disk Diffusion) | A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar. | Zone of Inhibition: The diameter of the area around the disk where microbial growth is inhibited. |

| TLC-Bioautography | The compound is separated by thin-layer chromatography (TLC), and the plate is then overlaid with a microbial culture to identify active spots. | Localization of active antimicrobial constituents on the chromatogram. nih.gov |

Further in vivo studies in animal models would be necessary to confirm any promising in vitro activity and to assess the compound's efficacy in a whole-organism system.

Exploration of Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of phenolic compounds is typically evaluated by their ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used for this purpose. nih.govresearchgate.net In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govnih.gov

The antioxidant activity of substituted phenols is highly dependent on their substitution pattern. While the methoxy group is generally considered to be electron-donating, which can enhance antioxidant activity, the nitro group is strongly electron-withdrawing. This electron-withdrawing effect can decrease the hydrogen-donating ability of the phenolic hydroxyl group, potentially reducing its radical scavenging capacity. stackexchange.com Studies on Schiff bases derived from syringaldehyde (B56468) showed that the addition of an electron-withdrawing nitro group prevented antioxidant potential in a DPPH assay. stackexchange.com

Conversely, studies on other bromophenol derivatives have demonstrated significant antioxidant potential. nih.govchemicalbook.com Therefore, experimental determination of the radical scavenging activity of this compound is essential to clarify the net effect of its substituents.

Table 2: Common In Vitro Antioxidant Activity Assays

| Assay | Principle | Measurement |

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. researchgate.net | Decrease in absorbance at ~517 nm. Results expressed as IC₅₀. nih.govnih.gov |

| ABTS Radical Scavenging | Measures the ability of the compound to scavenge the ABTS radical cation (ABTS•+). | Decrease in absorbance at ~734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored ferrous-TPTZ complex, measured by absorbance. |

Role as a Key Intermediate in the Synthesis of Biologically Active Molecules

One of the most significant pharmacological roles of this compound is its function as a versatile chemical intermediate. medchemexpress.com Its functional groups provide multiple reaction sites for building more complex molecules with desired biological activities.

As discussed previously, the bromine atom is readily displaced by various nucleophiles due to the activating effect of the nitro group. mdpi.comnih.gov Furthermore, the nitro group itself can be chemically modified, most commonly by reduction to an amino group (-NH₂). This amino group can then be used in a wide array of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings. The phenolic hydroxyl group can also be alkylated or acylated to produce ethers and esters, respectively.

This chemical versatility allows for the synthesis of a diverse library of compounds from a single starting material. For example, related nitrophenols serve as precursors for various pharmaceuticals. The synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which have shown analgesic, antifungal, and antibacterial activities, highlights the utility of bromo-methoxy substituted phenyl rings as scaffolds for bioactive compounds. nih.gov

Comparative Biological Activity Profiles with Related Structural Analogues

The biological activities of nitrophenol derivatives are diverse, ranging from antimicrobial and anticancer to toxicological effects. nih.govnih.govresearchgate.net The nitro group (NO2) is a strong electron-withdrawing moiety that can significantly alter the electronic properties of the aromatic ring, which in turn influences the molecule's interaction with biological targets. nih.gov Similarly, the halogen (bromo) and methoxy groups contribute to the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, all of which are crucial for its pharmacokinetic and pharmacodynamic properties. researchgate.netmdpi.com

Influence of the Nitro Group

The nitroaromatic structure is a key feature in many biologically active compounds. The nitro group's electron-withdrawing nature can render the molecule susceptible to enzymatic reduction within cells, leading to the formation of reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.gov This process is central to the antimicrobial and cytotoxic effects of many nitro compounds. nih.gov

A comparison with analogues lacking the nitro group or having it in a different position reveals its significance. For instance, bromophenols and their derivatives, which lack the nitro group, are known for their antioxidant and anticancer activities, operating through different mechanisms. nih.gov The introduction of a nitro group, as in this compound, adds a potent mechanism for inducing cellular toxicity and antimicrobial action. nih.gov

The position and number of nitro groups also play a critical role. For example, dinitrophenols generally exhibit different acidity (pKa) and lipophilicity (logP) compared to mononitrophenols, which affects their ability to cross cell membranes and interact with intracellular targets. researchgate.net Studies on 2-bromo-4,6-dinitroaniline (B162937) (BDNA), a close analogue where the phenolic hydroxyl is replaced by an amino group, show significant hepatotoxicity, highlighting the potent bioactivity conferred by two nitro groups. nih.gov

Influence of the Bromo Group

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the lipophilicity of lead compounds. The presence of a bromine atom on the phenolic ring of this compound is expected to significantly influence its activity.

Comparing with non-brominated analogues helps to isolate the effect of the halogen. For example, 2-Methoxy-4-vinylphenol, which possesses a methoxy group but lacks bromine and nitro substituents, demonstrates notable antioxidant and antimicrobial properties. nih.gov The addition of bromine to phenolic structures has been shown to be essential for certain biological activities. In a study of azidothymidine (AZT) derivatives, the inclusion of bromo-methoxy functional groups was crucial for their sperm-immobilizing activity. nih.gov Furthermore, research on brominated phenols with lactamomethyl moieties revealed that a dibrominated derivative was the only compound in its series to exhibit antibacterial activity against Staphylococcus epidermidis. researchgate.net

Influence of the Methoxy Group

The methoxy (-OCH3) group can have a profound impact on a molecule's biological profile by altering its solubility, metabolic stability, and receptor binding affinity. Methoxy derivatives of the natural stilbene (B7821643) resveratrol, for instance, show improved or similar anti-platelet and anti-cancer effects compared to the parent compound. mdpi.comresearchgate.net

In the context of nitrophenols, the methoxy group in this compound likely modulates its lipophilicity and interaction with biological targets. A comparative study on digitalis derivatives demonstrated that replacing a hydroxyl group with a methoxy group resulted in a considerable reduction in binding affinity for the Na+,K+-ATPase receptor. mdpi.com This suggests that the methoxy group, while potentially enhancing membrane permeability, might also sterically hinder optimal binding to certain biological targets compared to a hydroxyl group.

The table below summarizes the comparative biological activities of this compound and its structural analogues based on the influence of its key functional groups.

Table 1: Comparative Biological Activities of this compound and Related Analogues

| Compound/Analogue Class | Key Structural Difference from Target Compound | Observed Biological Activities | Reference |

| Nitrophenols | General class | Antimicrobial, cytotoxic, potential for toxicity. Activity depends on enzymatic reduction of the nitro group. | nih.gov |

| Bromophenol Derivatives | Lack of nitro group | Antioxidant, anticancer, and radical-scavenging activities. | nih.govresearchgate.net |

| 2-bromo-4,6-dinitroaniline (BDNA) | Phenolic -OH replaced by -NH2; two nitro groups | Induces hepatotoxicity, inflammation, and dyslipidemia. | nih.gov |

| 2-Methoxy-4-vinylphenol | Lacks bromo and nitro groups | Antioxidant and antimicrobial properties. | nih.gov |

| Methoxy-Resveratrol Derivatives | Different core structure but highlights the role of the methoxy group | Anti-platelet and anti-cancer effects; methoxylation can improve activity. | mdpi.comresearchgate.net |

| 14-Methoxy Digitalis Derivatives | Different core structure but compares -OH vs -OCH3 | Methoxy group reduces binding affinity to Na+,K+-ATPase compared to the hydroxyl analogue. | mdpi.com |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Dibrominated analogue, different substituents | Antibacterial activity against Staphylococcus epidermidis. | researchgate.net |

This comparative analysis underscores that the specific biological profile of this compound is a result of the synergistic or antagonistic interplay of its bromo, methoxy, and nitro functional groups. Altering any of these substituents can lead to significant changes in biological activity, a principle that is fundamental to the field of medicinal chemistry.

Applications in Advanced Materials and Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

2-Bromo-4-methoxy-6-nitrophenol serves as a highly versatile intermediate or building block in the synthesis of more complex organic molecules. The reactivity of its distinct functional groups can be selectively exploited to construct elaborate molecular frameworks, making it a valuable precursor in multi-step synthetic pathways.

The compound's utility stems from the specific roles of its constituent functional groups. The phenolic hydroxyl group can undergo etherification or esterification reactions. The nitro group is a key functional group that can be readily reduced to an amino group, which then opens up a wide array of possible chemical transformations, such as diazotization and subsequent substitution reactions or amide bond formation. For example, the related compound 2-Bromo-6-nitrophenol can be converted to 2-bromo-6-aminophenol, which is a precursor in the synthesis of other complex molecules. medchemexpress.com The bromine atom, being a good leaving group, can be substituted through various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The methoxy (B1213986) group is generally stable but can be cleaved under harsh conditions if required, adding another layer of potential modification. This multi-functionality allows chemists to use this compound to create a diverse range of derivatives for applications in pharmaceuticals and agrochemicals. epa.gov

Table 1: Functional Groups of this compound and Their Synthetic Utility

| Functional Group | Position | Role in Organic Synthesis |

|---|---|---|

| Hydroxyl (-OH) | 1 | Site for etherification, esterification; influences acidity. |

| Bromo (-Br) | 2 | Good leaving group for nucleophilic substitution and cross-coupling reactions. |

| Methoxy (-OCH₃) | 4 | Generally stable, can be cleaved to a hydroxyl group if needed. |

| Nitro (-NO₂) | 6 | Can be reduced to an amine (-NH₂) for further derivatization (e.g., amides, diazonium salts). |

Development of Advanced Dyes and Pigments Leveraging Chromophoric and Auxochromic Properties

The structure of this compound is inherently suited for applications in the development of dyes and pigments. The coloration of organic molecules is dependent on the presence of specific functional groups known as chromophores and auxochromes, both of which are present in this compound.

The nitro group (-NO₂) acts as a potent chromophore, a group that absorbs light in the ultraviolet or visible spectrum, which is responsible for imparting color. The hydroxyl (-OH) and methoxy (-OCH₃) groups function as auxochromes. These groups, while not color-imparting on their own, intensify the color produced by the chromophore by extending the conjugation of the aromatic system through their lone pairs of electrons. This interaction shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift), moving the color from the UV into the visible region and enhancing the molar absorptivity. Research indicates that this compound exhibits a maximum absorbance at a wavelength (λmax) of 394 nm in methanol (B129727), which falls within the visible light spectrum, confirming its colored nature. acs.orgnih.govmdpi.com The presence of the bromine atom can also influence the light-fastness and other properties of the resulting dye.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO₄ acs.org |

| Molecular Weight | 248.03 g/mol acs.org |

| Melting Point | 116-120 °C acs.org |

| Appearance | Light yellow to brown powder/crystal nih.gov |

| Maximum Absorbance (λmax) | 394 nm (in Methanol) acs.orgnih.gov |

Potential Applications in Polymer Science, Including the Synthesis of Functionalized Polymeric Materials

While direct, extensive research on the incorporation of this compound into polymers is not widely documented, its structure suggests significant potential for applications in polymer science. The functional groups on the molecule provide multiple handles for polymerization or for the functionalization of existing polymers.

The phenolic hydroxyl group can be used to synthesize polymers such as polyesters or polyethers. Furthermore, this compound could be used as a monomer in enzymatic polymerization reactions, similar to other substituted phenols. The resulting polymers would have nitro and bromo groups pending from the polymer backbone, which could be used for further modifications. For instance, the nitro groups could be reduced to amino groups to alter the polymer's solubility or to provide sites for grafting other molecules.

There is growing interest in the development of functional polymers where specific moieties are incorporated to impart desired properties. For example, studies have shown that the functionalization of polymers with nitrodopamine (a related catechol structure) can enhance the interfacial binding properties in nanocomposite hydrogels. The nitro group was found to improve the binding strength to nanoparticles and increase resistance to oxidation. This suggests that a monomer like this compound could be used to create polymers with enhanced adhesive or mechanical properties. The reactive sites on this molecule could also be used to attach it to a polymer backbone, thereby creating a functionalized material with the specific electronic and binding properties of the nitrophenol ring.

Environmental Fate and Potential Toxicological Implications of Nitrophenolic Compounds General Relevance

Environmental Occurrence and Sources of Nitrophenolic Compounds

Nitrophenolic compounds are not known to occur naturally in the environment. llojibwe.orgpjoes.com Their presence is primarily a result of human activities. pjoes.com Major anthropogenic sources include:

Industrial Manufacturing: Nitrophenols are used as intermediates in the production of a wide range of products, including dyes, pigments, pharmaceuticals, rubber chemicals, and photographic chemicals. llojibwe.orgcdc.gov They are also utilized in the manufacturing of pesticides and fungicides. llojibwe.orgcdc.gov

Agricultural Runoff: The use of certain pesticides that contain or degrade into nitrophenols can lead to their introduction into soil and water systems. llojibwe.orgpjoes.com For instance, 4-nitrophenol (B140041) is a known degradation product of the organophosphate insecticide methyl parathion. cdc.gov

Vehicle Emissions: Nitrophenols can be formed in vehicle exhaust through the thermal reaction of fuel with nitrogen oxides. cdc.gov

Atmospheric Formation: Photochemical reactions in the atmosphere involving aromatic compounds (like benzene (B151609) and toluene) and nitrogen oxides can lead to the formation of nitrophenols. pjoes.comcdc.gov

Wastewater Discharge: Effluents from industrial facilities and municipal wastewater treatment plants can be a significant source of nitrophenol release into the environment.

Nitrophenols have been detected in various environmental compartments, including air, water, and soil. cdc.gov Their concentrations can vary widely depending on the proximity to sources of contamination. cdc.gov For example, nitrophenols have been identified in industrial effluents and at hazardous waste sites. cdc.gov

Degradation Pathways in Environmental Media: Photolysis and Biodegradation

The persistence of nitrophenolic compounds in the environment is influenced by several degradation processes, with photolysis and biodegradation being the most significant.

Photolysis: In the atmosphere and near-surface waters, photolysis plays a crucial role in the breakdown of nitrophenols. cdc.gov This process involves the absorption of light energy, which can lead to the transformation of the compound. wikipedia.org The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.govnih.gov In surface water, the half-life can range from one to eight days in freshwater and is longer in seawater. cdc.gov The rate of photolysis is generally lower in water compared to organic matrices, suggesting that these compounds would photolyze more efficiently in organic aerosol particles than in cloud or fog droplets. acs.org The phototransformation of nitrophenols can result in the formation of various products, including nitrobenzenes, benzaldehydes, and azodicarboxylic acids. wikipedia.org

Biodegradation: In soil and water, biodegradation by microorganisms is a key degradation pathway. cdc.govresearchgate.net The rate of biodegradation can be influenced by environmental conditions such as the presence of oxygen. For example, the half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions, but extends to around 14 days under anaerobic conditions. cdc.gov In subsoils, degradation is slower. cdc.gov

The nitro group makes these compounds relatively resistant to degradation. researchgate.net However, numerous microorganisms, particularly bacteria, have been identified that can degrade nitrophenols. researchgate.netiwaponline.com Some bacteria can utilize nitrophenols as a source of carbon and nitrogen. iwaponline.com The degradation can occur through different pathways, often involving the removal of the nitro group by monooxygenase or dioxygenase enzymes. nih.gov

Metabolic Transformation Pathways in Biological Systems

When nitrophenolic compounds enter a biological system, they can undergo metabolic transformation. Information on the specific metabolic pathways for 2-Bromo-4-methoxy-6-nitrophenol is not available, but studies on other nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol, provide insight into the likely processes.

In animals, nitrophenols are metabolized through Phase I and Phase II reactions, primarily in the liver but also in other tissues. cdc.gov

Phase I Reactions: These are mediated by cytochrome P450 enzymes and include oxidation and reduction. cdc.gov Oxidation can lead to the formation of compounds like nitroquinone and nitrocatechol. cdc.gov Reduction of the nitro group results in the formation of aminophenols. cdc.gov

Phase II Reactions: The parent compound and its Phase I metabolites can undergo conjugation reactions. cdc.gov These include glucuronidation (conjugation with glucuronic acid), sulfation (conjugation with inorganic sulfates), and for 4-nitrophenol, conjugation with glutathione (B108866) to form mercapturic acid derivatives. cdc.gov

These metabolic transformations generally increase the water solubility of the compounds, facilitating their excretion from the body, primarily in the urine. cdc.gov For example, after oral exposure, 4-nitrophenol is rapidly excreted, with a significant portion being in the form of glucuronide and sulfate (B86663) conjugates. cdc.gov

Different metabolic pathways have been observed in microorganisms. For instance, some bacteria degrade 2-nitrophenol via oxidation to catechol, while 3-nitrophenol (B1666305) is initially reduced to 3-hydroxylaminophenol. nih.gov

General Hazard Assessment and Safety Considerations for Nitrophenols

Nitrophenolic compounds are generally considered hazardous substances. scbt.com While a specific hazard assessment for this compound is not available, the general properties of nitrophenols and related compounds indicate a need for careful handling.

Phenolic compounds, as a class, can be corrosive and irritating to the skin, eyes, and respiratory system. nih.govcdc.govnj.gov

Skin and Eye Irritation: Direct contact with nitrophenols can cause skin and eye irritation, and in some cases, burns. nj.govindustrialchemicals.gov.au For example, 4-nitrophenol is classified as a skin irritant and can cause serious eye damage. industrialchemicals.gov.au Animal studies have shown that application of 4-nitrophenol to the skin and eyes can cause irritation. llojibwe.org

Respiratory Irritation: Inhalation of nitrophenol dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. nj.gov

The irritant properties of phenolic compounds are a key consideration in their hazard assessment.

The presence of one or more nitro groups (-NO2) in an organic molecule can confer explosive properties. teachy.ailkouniv.ac.in The nitro group is considered an "explosophore," a functional group that can make a compound explosive. lkouniv.ac.inwikipedia.org

Thermal Decomposition: The explosive nature of nitro compounds is due to their ability to undergo rapid, exothermic decomposition, releasing a large amount of energy and stable gaseous products like molecular nitrogen (N2) and carbon dioxide. lkouniv.ac.inwikipedia.org

Impact on Stability: The presence of multiple nitro groups on an aromatic ring, as seen in trinitrotoluene (TNT), can destabilize the molecule and increase its explosive potential. spectroscopyonline.com Mono- and di-nitro compounds are generally more stable. spectroscopyonline.com

While many nitro compounds are stable under normal conditions, they can become explosive under specific conditions of heat, shock, or friction. oxfordlabfinechem.com Therefore, compounds containing nitro groups should be handled with an awareness of their potential explosive hazards.

Future Research Directions and Translational Potential

Exploration of Novel and Sustainable Synthetic Methodologies for 2-Bromo-4-methoxy-6-nitrophenol

The development of efficient and environmentally friendly methods for synthesizing this compound is a key area of ongoing research. Traditional synthesis methods often involve harsh conditions and the use of hazardous reagents.

Recent advancements have explored greener alternatives. One promising approach is electrophilic bromination using N-bromosuccinimide (NBS) in ionic liquids, which reduces the toxicity associated with traditional brominating agents. Another innovative technique is microwave-assisted nitration, which can significantly enhance reaction speed and efficiency. Researchers are also investigating solid-phase synthesis techniques as a more economical and cost-effective production method.

A common synthetic route involves the nitration of 2-Bromo-4-methoxyphenol (B98834). This reaction uses a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position. Careful temperature control is crucial to minimize side reactions. An alternative pathway is the bromination of 4-Methoxy-2-nitrophenol. In this method, the nitro group directs the bromination to the 6-position.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Reagents | Key Advantages | Challenges |

|---|---|---|---|

| Traditional Nitration | Nitric acid, Sulfuric acid | Established procedure | Use of strong acids, potential for side reactions |

| Traditional Bromination | Bromine, Ferric bromide | Effective for specific regioselectivity | Use of hazardous bromine, potential for polybromination |

| Electrophilic Bromination | N-bromosuccinimide (NBS), Ionic liquids | Reduced toxicity, "green" alternative | Scalability and cost of ionic liquids |

| Microwave-Assisted Nitration | Nitric acid | Enhanced reaction speed | Requires specialized equipment |

| Solid-Phase Synthesis | Resin-bound substrates | Economical for large-scale production | Optimization of reaction conditions on solid support |

Investigation of Advanced Biological Targets and Broader Therapeutic Applications

The distinct structural features of this compound, including a phenolic group, a nitro group, and a bromine atom, contribute to its significant biological activity. These features allow it to interact with various biological molecules, opening up avenues for therapeutic applications.

The phenolic group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, which may affect cellular oxidative stress pathways. The bromine atom can increase the compound's reactivity towards nucleophiles, facilitating a range of biochemical interactions.

Research has indicated its potential in several therapeutic areas:

Antimicrobial Properties: The compound has been investigated for its potential antimicrobial effects. It has been used in the development of chromogenic substrates for the detection and identification of pathogenic bacteria. These substrates are designed to release a colored compound upon cleavage by specific bacterial enzymes, aiding in the rapid identification of strains like Serratia marcescens and P. aeruginosa.

Cancer Therapy: Preliminary studies have shown that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as a lead compound in cancer therapy research.

Enzyme Inhibition: Its ability to interact with enzymes makes it a candidate for studying enzyme interactions and for the development of enzyme inhibitors. For example, it has shown inhibitory activity against telomerase, an enzyme often associated with cancer. acs.org It has also been investigated as a potential inhibitor of β-site amyloid-cleaving enzyme 1 (BACE1), a target for Alzheimer's disease treatment. acs.org

Design and Synthesis of Functionalized Derivatives for Emerging Material Science Applications

The chromophoric groups present in this compound make it a valuable intermediate in the development of dyes and pigments. Its derivatives have potential applications in material science, particularly in the creation of functional materials.

Researchers have used this compound as a building block in the synthesis of more complex molecules with specific properties. For instance, it has been utilized in the creation of fluorogenic azide (B81097) probes. escholarship.org These probes are designed to "turn on" their fluorescence upon reacting with specific molecules, making them useful for imaging in biological systems. escholarship.org The development of such probes has applications in no-wash live-cell imaging. escholarship.org

Furthermore, zwitterionic moieties, which can be incorporated into derivatives of this compound, have been shown to inhibit non-specific binding of fluorophores, a property valuable in materials science and chemical biology. escholarship.org

Comprehensive Environmental Impact Assessments and Development of Mitigation Strategies

As with any chemical compound, understanding the environmental fate and impact of this compound is crucial. It has been identified as a contaminant of emerging concern (CEC) and has been detected on microplastics in aquatic environments. mdpi.com

The presence of this compound in the environment, even at low concentrations, necessitates a thorough assessment of its potential ecological effects. mdpi.com Future research should focus on:

Toxicity Studies: Evaluating the acute and chronic toxicity of the compound and its degradation products to various aquatic and terrestrial organisms.

Biodegradation Pathways: Investigating how the compound breaks down in the environment, whether through microbial action or other natural processes.

Mitigation Strategies: Developing methods to remove the compound from contaminated water and soil. This could involve bioremediation techniques or advanced oxidation processes.

While some safety data sheets indicate that the substance is not considered hazardous for transport, they also note that the chemical, physical, and toxicological properties have not been thoroughly investigated. angenechemical.com Therefore, comprehensive environmental risk assessments are essential.

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The combination of computational modeling and experimental work offers a powerful strategy for gaining a deeper understanding of the properties and behavior of this compound.

Computational studies, such as molecular docking, can predict how the compound interacts with biological targets like enzymes. These predictions can then be validated through experimental assays. For example, computational screening has been used to identify promising aryl azides for the development of fluorogenic probes, which were then synthesized and tested in the lab. escholarship.org

In the field of spectroscopy, computational models are being used to predict NMR chemical shifts. nih.govmdpi.com While these models show good accuracy for many compounds, discrepancies can arise, as was observed for this compound. nih.govmdpi.com Investigating these discrepancies can lead to refinements in the computational models and a better understanding of the electronic structure of the molecule.

This synergistic approach can accelerate the research and development process by:

Prioritizing synthetic targets.

Predicting biological activity.

Elucidating reaction mechanisms.

Interpreting experimental data.

By integrating these different research areas, the scientific community can unlock the full potential of this compound and its derivatives for a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.